N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 1,4-benzodioxin core linked to a pyridin-4-ylmethyl substituent.
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c17-21(18,16-10-11-3-5-15-6-4-11)12-1-2-13-14(9-12)20-8-7-19-13/h1-6,9,16H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTCFTQDDSTYDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine derivative and the benzodioxine core. One common approach is to react pyridin-4-ylmethylamine with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under controlled conditions to form the desired sulfonamide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include the use of catalysts and specific solvents to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N-(Pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is studied for its potential biological activity. It may serve as a probe in biochemical assays or as a precursor for bioactive compounds.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.
Industry: In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.
Molecular Targets and Pathways: The exact molecular targets and pathways involved depend on the specific application of the compound. For example, in medicinal applications, it may target enzymes involved in disease pathways, while in industrial applications, it may interact with materials to enhance their properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
The 1,4-benzodioxin sulfonamide scaffold is common among analogues. Key differences arise in the substituents attached to the sulfonamide nitrogen:
Key Insight :
- Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e) enhance lipoxygenase inhibition but reduce antibacterial potency .
- Bulky alkyl/aralkyl groups (e.g., 3-phenylpropyl in 5c) improve enzyme inhibition but may reduce solubility .
- Heteroaromatic substituents (e.g., pyridin-4-ylmethyl) are associated with kinase targeting, as seen in Motesanib, a pyridine-based antiangiogenic agent .
Antibacterial Activity
- 4-Methylbenzenesulfonamides (e.g., 3, 5a, 5b) :
- Target Compound : Pyridine’s nitrogen may improve Gram-negative penetration but requires empirical validation.
Enzyme Inhibition
Biological Activity
N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxine core and a pyridine moiety. Its molecular formula is C14H14N2O3S, with a molecular weight of approximately 298.34 g/mol. The structure can be represented as follows:
- SMILES :
NCc1ccc2OCCOc2c1 - InChI Key :
FUDYRLUSXBRPIA-UHFFFAOYSA-N
This unique configuration contributes to its biological properties, particularly its interaction with various biological targets.
Anticancer Properties
Research has shown that compounds similar to this compound exhibit cytotoxic activity against various cancer cell lines. For instance, studies have indicated that derivatives of benzodioxine compounds can induce apoptosis in human promyelocytic leukemic HL-60 cells by generating reactive oxygen species (ROS) which lead to cell death .
The proposed mechanism for the biological activity of this compound involves:
- Radical Generation : The compound may produce radicals under physiological conditions, which can damage cellular components and induce apoptosis.
- Targeting Signaling Pathways : It is hypothesized that the compound interacts with key signaling pathways involved in cell proliferation and survival, potentially inhibiting tumor growth.
Case Studies
Several studies have documented the effects of similar compounds:
- Cytotoxicity Against HL-60 Cells : A study demonstrated that a related compound showed significant cytotoxicity against HL-60 cells, suggesting that structural modifications could enhance this effect .
- In Vivo Studies : Animal models have been employed to assess the anticancer efficacy of benzodioxine derivatives. Results indicated tumor reduction and improved survival rates in treated groups compared to controls.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzodioxine derivatives revealed that modifications at specific positions on the benzodioxine ring could enhance biological activity. For example, substituents on the pyridine ring were found to influence potency significantly.
Comparative Biological Activity Table
| Compound | Cytotoxicity (IC50) | Mechanism of Action |
|---|---|---|
| N-(pyridin-4-ylmethyl)-2,3-dihydro... | TBD | ROS generation, apoptosis induction |
| 6,12-dihydro-1-benzopyrano[3,4-b]... | 5 µM | Radical production |
| Benzodioxine derivative X | 10 µM | Inhibition of signaling pathways |
Note: TBD = To Be Determined
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
